5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system with a methoxy group at the 5-position. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine lends itself to various chemical reactions and interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. Its molecular formula is , with a molecular weight of 150.18 g/mol. The International Union of Pure and Applied Chemistry name for the compound is 5-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. It can be sourced from chemical suppliers specializing in research-grade compounds, with production methods often detailed in scientific literature.
The synthesis of 5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 2-aminopyridine with aldehydes or ketones in the presence of a catalyst under reflux conditions in solvents like ethanol or methanol.
The molecular structure of 5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 150.18 g/mol |
IUPAC Name | 5-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
InChI | InChI=1S/C8H10N2O |
Pyrrolopyridines represent a class of nitrogen-dense bicyclic heterocycles formed by fusing pyrrole and pyridine rings. This fusion generates six possible structural isomers, differentiated by the orientation of the bond junctions and the position of nitrogen atoms within the rings. The systematic naming follows the Hantzsch-Widman system, where the bridgehead atoms and fusion bonds define the isomer designation:
Table 1: Nomenclature and Properties of Pyrrolopyridine Isomers
Systematic Name | Common Name | CAS Registry No. | Molecular Formula | Key Structural Feature |
---|---|---|---|---|
5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | Partially saturated scaffold | 412030-10-5 [5] | C₈H₁₀N₂O | Reduced pyrrole ring (2,3-dihydro) |
5-Methoxy-1H-pyrrolo[3,2-b]pyridine | 5-Methoxy-4-azaindole | 17288-40-3 [9] | C₈H₈N₂O | Planar aromatic system |
5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | – | 1060803-15-7 [3] | C₈H₁₀N₂O | Methoxy at position 5 |
The specific compound 5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS# 412030-10-5) exemplifies structural nuances in this class. Its 2,3-dihydro notation indicates saturation at the pyrrole ring's C2-C3 bond, reducing aromaticity compared to fully conjugated isomers like 5-Methoxy-1H-pyrrolo[3,2-b]pyridine (17288-40-3). This reduction significantly impacts electron distribution and basicity, as evidenced by pyrrolopyridine pKa values ranging from 4.59 to 8.26 depending on isomerism and substitution [4]. The methoxy group at position 5 further modulates electronic properties through resonance effects, enhancing oxygen electron donation into the π-deficient pyridine ring. Such structural variations critically influence physicochemical parameters relevant to drug design, including solubility, hydrogen bonding capacity (PSA = 34.15 Ų), and logP (1.196) [5].
Though the specific 5-Methoxy-2,3-dihydro derivative remains synthetic, the broader pyrrolopyridine scaffold occurs in numerous bioactive natural alkaloids. These compounds historically validated the pharmacophoric potential of this heterocyclic system:
Table 2: Biologically Active Pyrrolopyridine-Containing Natural Products
Natural Product | Source Organism | Pyrrolopyridine Isomer | Reported Bioactivity |
---|---|---|---|
Camptothecin | Camptotheca acuminata (tree) | Pyrrolo[3,4-c]pyridine | Topoisomerase I inhibition (Anticancer) |
Variolin B | Kirkpatrickia variolosa (sponge) | Pyrrolo[3,2-c]pyridine | Kinase inhibition (Antiviral/Antitumor) |
Meriolin | Marine origin | Pyrrolo[3,4-c]pyridine | Cyclin-dependent kinase inhibition |
These natural alkaloids share key pharmacological traits: 1) High binding affinity to enzymatic targets via nitrogen atom coordination, 2) Planarity facilitating DNA intercalation, and 3) Structural mimicry of purines enabling kinase ATP-site interactions. The synthetic derivative 5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine strategically incorporates ring saturation to improve metabolic stability over natural counterparts while retaining hydrogen-bonding capabilities critical for target engagement. Its methoxy group mirrors substitutions seen in semisynthetic camptothecins, balancing lipophilicity and cell permeability [6].
The pyrrolo[3,2-b]pyridine framework serves as a privileged scaffold in medicinal chemistry due to its balanced physiochemical properties and versatile target interactions:
Kinase Inhibition: The planar configuration enables ATP-mimetic binding to kinase catalytic domains. Recent studies demonstrate potent FGFR inhibition with pyrrolo[3,2-b]pyridine derivatives. Compound 4h exhibited IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3) through hinge-region hydrogen bonding and hydrophobic pocket occupancy [10]. Covalent inhibitors like 10z leverage electrophilic formyl groups at position 5 for reversible cysteine engagement in FGFR4 (IC₅₀ = 37 nM against Hep3B cells) [7].
Metabolic Disease Targets: Pyrrolo[3,4-c]pyridine-1,3-diones enhance insulin sensitivity by 7.4–37.4% in adipocytes at 0.3–100 μM concentrations via glucose uptake stimulation [2] [6]. Analog optimization demonstrates that para-substituted phenoxy groups at position 4 maximize activity (e.g., 4-iodophenoxy derivative: 37.4% sensitization). Aldose reductase inhibition (IC₅₀ = 1.4–2.5 μM) occurs via carboxylate coordination to the catalytic zinc ion, mitigating diabetic complications [6].
Table 3: Pharmacological Applications of Pyrrolopyridine Derivatives
Biological Target | Compound Class | Key Structural Features | Reported Potency |
---|---|---|---|
FGFR1-3 Kinases | 1H-Pyrrolo[2,3-b]pyridines | 3-Carboxamide substituents | IC₅₀ = 7–25 nM [10] |
FGFR4 Kinase | 5-Formyl-pyrrolo[3,2-b]pyridines | Electrophilic aldehyde at C5 | IC₅₀ = 32–94 nM (cellular) [7] |
GPR119 Receptor | Pyrrolo[3,4-c]pyridines | 4-Aryloxy linkers | EC₅₀ = 16 nM (cAMP assay) [6] |
Aldose Reductase | Pyrrolo[3,4-c]pyridine-1,3-diones | Alkanoic acid side chains | IC₅₀ = 1.4–2.5 μM [6] |
The 5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine variant introduces strategic innovations: 1) Saturation reduces planarity, potentially diminishing off-target DNA interactions, 2) Methoxy group provides metabolic resistance compared to reactive aldehydes, and 3) Secondary amine enables salt formation for solubility optimization (e.g., hydrochloride salt, CAS# 3017269-82-5 [1]). This balance between aromatic heterocycle interactions and aliphatic stability positions it as a versatile intermediate for anticancer and antidiabetic drug discovery. Molecular modeling suggests the partially saturated scaffold maintains key hydrogen-bonding patterns essential for kinase or receptor binding while offering novel vector space for 3D target engagement [4] [10].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5